molecular formula C21H25N3O6S B2362511 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 392323-49-8

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B2362511
CAS No.: 392323-49-8
M. Wt: 447.51
InChI Key: ZUXWGGGBSBIPCI-UHFFFAOYSA-N
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Description

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Scientific Research Applications

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many drugs work by interacting with specific proteins in the body, and the structure of this compound suggests that it could potentially interact with a variety of targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing nitro groups can sometimes be explosive, and compounds containing sulfonyl groups can sometimes be irritants .

Future Directions

Future research on this compound could involve further studies of its synthesis, its reactivity, and its potential uses in medicine or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of a piperidine derivative followed by coupling with a benzamide derivative. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and nitro groups can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated benzamides.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-dimethylpiperidino)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-14-10-15(2)13-23(12-14)31(28,29)18-7-4-16(5-8-18)21(25)22-19-11-17(24(26)27)6-9-20(19)30-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXWGGGBSBIPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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